N-(4-bromophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide is a complex organic compound that features a bromophenyl group, a piperazine ring, and a trimethylbenzenesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, undergoes acylation with acetic anhydride to form N-(4-bromophenyl)acetamide.
Piperazine Derivative Synthesis: The piperazine ring is functionalized with a trimethylbenzenesulfonyl group through a sulfonylation reaction using 2,4,6-trimethylbenzenesulfonyl chloride.
Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the piperazine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-(4-bromophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. The trimethylbenzenesulfonyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)-4-methylbenzamide: This compound has a similar bromophenyl group but differs in the acyl group attached to the nitrogen atom.
N-(4-chlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide: This compound has a chlorophenyl group instead of a bromophenyl group.
Uniqueness
N-(4-bromophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide is unique due to the combination of its bromophenyl group, piperazine ring, and trimethylbenzenesulfonyl moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O3S/c1-15-12-16(2)21(17(3)13-15)29(27,28)25-10-8-24(9-11-25)14-20(26)23-19-6-4-18(22)5-7-19/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYORVQSAZDCUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.